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Suzhou, China – Preclinical data presented at the American Association for Cancer Research

(AACR) Annual Meeting in 2025 revealed that YL217, a novel antibody-drug conjugate (ADC)

targeting Cadherin-17 (CDH17), exhibits significant antitumor activity in various gastrointestinal

cancer models. The findings suggest that YL217 could offer a new therapeutic option for

patients with gastric, colorectal, and pancreatic cancers, which frequently overexpress CDH17.

YL217 is composed of a humanized anti-CDH17 monoclonal antibody, a potent topoisomerase

I inhibitor payload, and a cleavable linker. This design allows for targeted delivery of the

cytotoxic payload to cancer cells expressing CDH17, a protein associated with tumor

progression and metastasis in several gastrointestinal malignancies.

Comparative Analysis of Antitumor Efficacy
Preclinical studies evaluated the efficacy of YL217 in cell line-derived xenograft (CDX) and

patient-derived xenograft (PDX) models of gastric, colorectal, and pancreatic cancer. The

results, as described in the AACR presentation abstract, indicated "superior efficacy in causing

tumor regressions and good tolerability" across models with varying levels of CDH17

expression.[1] While specific quantitative data from the poster presentation are not yet publicly

available, the abstract highlights the potential of YL217 as a promising therapeutic candidate.

For a comprehensive understanding of YL217's potential, its preclinical performance can be

contextualized by comparing it with the efficacy of established standard-of-care therapies in
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similar disease settings.

Cancer Type
YL217 Preclinical
Efficacy
(Qualitative)

Standard of Care
Regimen

Efficacy of
Standard of Care
(Clinical Data)

Gastric Cancer

Significant tumor

regression in

xenograft models.[2]

Ramucirumab +

Paclitaxel (second-

line)

Overall Response

Rate (ORR): 15.1% -

28%[3][4] Median

Overall Survival (OS):

9.6 - 13.43 months[3]

[5] Median

Progression-Free

Survival (PFS): 4.4 -

6.87 months[3][5]

Colorectal Cancer

Significant tumor

regression in

xenograft models.[2]

FOLFIRI +

Bevacizumab

(second-line)

Objective Response

Rate (ORR): 32%[6]

Median Progression-

Free Survival (PFS):

11.6 months[6]

Median Overall

Survival (OS): 21.4

months[6]

Pancreatic Cancer

Significant tumor

regression in

xenograft models.

(Implied from focus on

GI cancers)

FOLFIRINOX (first-

line, metastatic)

Objective Response

Rate (ORR): 31.6%[7]

[8] Median

Progression-Free

Survival (PFS): 6.4

months[7][8] Median

Overall Survival (OS):

11.1 months[7][8]

Mechanism of Action and Signaling Pathway
YL217's mechanism of action is predicated on the specific binding of its antibody component to

CDH17 on the surface of tumor cells. Upon binding, the ADC is internalized, and the linker is
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cleaved, releasing the topoisomerase I inhibitor payload directly into the cancer cell. This

targeted delivery is designed to maximize the cytotoxic effect on tumor cells while minimizing

systemic toxicity. Topoisomerase I is a crucial enzyme for DNA replication and repair, and its

inhibition leads to DNA damage and ultimately, apoptosis (programmed cell death) of the

cancer cell.
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Caption: Mechanism of action of YL217 ADC.

Experimental Protocols
The preclinical evaluation of YL217 involved standard in vivo methodologies to assess

antitumor efficacy. While the specific details of the protocols for the YL217 studies are not yet

fully disclosed, a general experimental workflow for such studies is outlined below.

Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Model Development:

Cell Culture (for CDX): Human gastric, colorectal, or pancreatic cancer cell lines with known

CDH17 expression levels are cultured under standard laboratory conditions.

Tumor Fragment Implantation (for PDX): Surgically resected tumor tissues from patients with

gastric, colorectal, or pancreatic cancer are fragmented and implanted subcutaneously into

immunocompromised mice.

Tumor Engraftment and Growth: Mice are monitored for tumor engraftment and growth.

Once tumors reach a specified volume, the animals are randomized into treatment and

control groups.

In Vivo Efficacy Studies:
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Treatment Administration: YL217 is administered to the treatment group, typically via

intravenous injection, at various dose levels and schedules. The control group receives a

vehicle control.

Tumor Volume Measurement: Tumor dimensions are measured at regular intervals using

calipers, and tumor volume is calculated.

Body Weight Monitoring: Animal body weights are monitored as an indicator of treatment-

related toxicity.

Endpoint Analysis: At the end of the study, which is determined by a predefined tumor

volume in the control group or a set time point, tumors are excised and weighed. Key

efficacy endpoints include Tumor Growth Inhibition (TGI).

Model Development

In Vivo Efficacy Study
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Caption: General experimental workflow for preclinical xenograft studies.

Future Outlook
The promising preclinical data for YL217 have paved the way for its clinical development. A

Phase 1, multicenter, open-label, first-in-human study is currently underway to evaluate the

safety, tolerability, pharmacokinetics, and efficacy of YL217 in patients with advanced solid

tumors.[2] This trial will be crucial in determining the therapeutic potential of YL217 in a clinical

setting and its ability to address the unmet medical needs of patients with CDH17-expressing

gastrointestinal cancers.
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To cite this document: BenchChem. [YL217 Demonstrates Promising Antitumor Efficacy in
Preclinical Gastrointestinal Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589250#yl217-comparative-analysis-of-antitumor-
efficacy-in-different-cancer-types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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